![molecular formula C20H31N3O3S B5595160 1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)
1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide
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Overview
Description
1-(Methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide is a chemical compound with potential pharmacological activities. The compound belongs to a broader class of piperidine derivatives, known for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidine structures. For instance, Khalid et al. (2014) describe the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives by reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides. This method represents a general approach that can be adapted for the synthesis of 1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide by selecting appropriate sulfonyl chlorides and modifying the reaction conditions to achieve the desired sulfonamide linkage and piperidine modifications (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield compounds with diverse chemical and biological properties. Density Functional Theory (DFT) studies, like those conducted by Xiao et al. (2022), provide insights into the optimized structures, molecular electrostatic potential, and orbital interactions of benzenesulfonamide compounds, which are closely related to the compound of interest. These studies help in understanding the molecular conformation, stability, and reactivity of piperidine derivatives (Xiao et al., 2022).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and sulfonation, which modify their chemical properties and biological activities. The reactions are influenced by the functional groups attached to the piperidine ring and the reaction conditions. The synthesis of N-substituted derivatives of 2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives by Khalid et al. (2014) illustrates the chemical versatility of piperidine derivatives and their potential for generating compounds with specific chemical properties and biological activities (Khalid, Rehman, Abbasi, et al., 2014).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the compound's application in pharmacological research and development. The detailed physical properties of 1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide specifically are not provided in the literature but can be inferred from related compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity/basicity, and electrophilicity/nucleophilicity, of piperidine derivatives are influenced by the nature and position of substituents on the piperidine ring. For instance, sulfonamide and carboxamide groups can significantly impact the compound's hydrogen bonding potential, solubility, and reactivity in biochemical systems. Analysis of compounds like those studied by Xiao et al. (2022) provides insights into the chemical behavior of sulfonamide-containing piperidine derivatives in biological systems (Xiao et al., 2022).
properties
IUPAC Name |
1-methylsulfonyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16(17-8-10-19(11-9-17)22-12-4-3-5-13-22)21-20(24)18-7-6-14-23(15-18)27(2,25)26/h8-11,16,18H,3-7,12-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJLOXSHWHGPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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